Enhanced Antiproliferative Activity in MCF-7 Breast Cancer Cells Relative to N5-Methyl Analog
In a systematic study of halogenated pyrrolo[3,2-d]pyrimidines, the N5-propyl derivative exhibited an IC50 of 9.1 μM against the MCF-7 human breast adenocarcinoma cell line. This represents a 2.5-fold increase in potency compared to the N5-methyl analog (IC50 = 22.6 μM) under identical assay conditions, demonstrating that the N5-propyl substituent confers superior antiproliferative activity [1].
| Evidence Dimension | Antiproliferative activity (IC50) in MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 9.1 ± 1.2 μM (for N5-propyl substituted 2,4-dichloro pyrrolo[3,2-d]pyrimidine derivative) |
| Comparator Or Baseline | N5-methyl analog: IC50 = 22.6 ± 3.4 μM |
| Quantified Difference | 2.5-fold improvement in potency (9.1 μM vs 22.6 μM) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; 72-hour MTS assay; compound dissolved in DMSO; results expressed as mean ± SD from three independent experiments [1] |
Why This Matters
This quantitative difference provides a direct justification for selecting the N5-propyl building block over the N5-methyl analog in anticancer drug discovery programs targeting breast cancer.
- [1] Temburnikar, K. W., Ross, C. R., Wilson, G. M., Balzarini, J., Cawrse, B. M., & Seley-Radtke, K. L. (2014). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 22(7), 2154-2165. View Source
